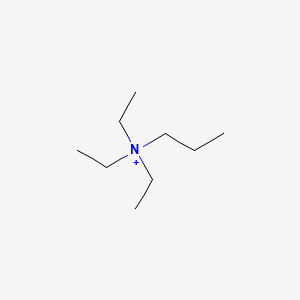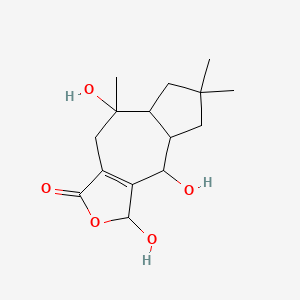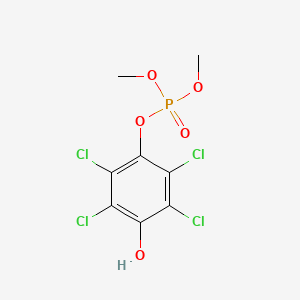
Triethylpropylammonium iodide
Overview
Description
Triethylpropylammonium iodide is a chemical compound with the molecular formula C9H22IN . It is used in various chemical reactions and has been studied for its properties .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twenty-two hydrogen atoms, one iodine atom, and one nitrogen atom . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
This compound has a melting point of 255-256 °C . Other physical and chemical properties such as boiling point, density, and molecular weight can be determined using various analytical techniques.Scientific Research Applications
Antimicrobial Agent Application
- Functionalized Nanocellulose Tri-Iodide as an Antimicrobial Agent : A study by Bansal et al. (2021) discusses the development of quaternized nanocellulose triiodide, which demonstrates high efficacy as an antimicrobial agent. The process involves extracting nanocellulose from bagasse, followed by a series of chemical reactions, resulting in nanofibers with iodine content suitable for use in biomedical and water purification applications due to their sustained antimicrobial activity.
Mass Spectrometry Application
- Detection in Mass Spectrometry : In the realm of analytical chemistry, Unger et al. (1980) highlight the sensitivity of secondary ion mass spectrometry (s.i.m.s.) in detecting organic salts like Triethylpropylammonium iodide at the picogram level. This demonstrates its potential for precise analytical applications in various fields, including environmental and biochemical analysis.
Solar Energy Applications
- Use in Dye-Sensitized Solar Cells : Research by Cerneaux et al. (2007) explores the use of this compound in the preparation of electrolyte solutions for dye-sensitized solar cells (DSSCs). This study indicates the potential of this compound in enhancing the efficiency of solar cells, marking a significant contribution to the field of renewable energy.
Pharmaceutical Synthesis Application
- Synthesis of Antibiotics : Kofink and Knochel (2006) used a catalytic system involving triethyl phosphite and tetrabutylammonium iodide for the synthesis of polyfunctionalized diarylmethanes. This process is significant for the pharmaceutical industry, particularly in the synthesis of complex drugs like antibiotics.
Energy Storage Applications
- Redox Flow Batteries : Weng et al. (2017) discuss the use of iodide/triiodide couples in high-energy-density electrochemical energy storage applications. Their study, published in Energy and Environmental Science, reveals the significant potential of this compound in enhancing the capacity and efficiency of zinc/iodine–bromide batteries, marking a leap forward in battery technology.
Safety and Hazards
properties
IUPAC Name |
triethyl(propyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXSYLSCVXFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275755 | |
| Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7228-40-2 | |
| Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B1660064.png)









![N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660082.png)

